molecular formula C6H6N2OS B11766040 6-Mercaptonicotinamide CAS No. 7151-89-5

6-Mercaptonicotinamide

Cat. No.: B11766040
CAS No.: 7151-89-5
M. Wt: 154.19 g/mol
InChI Key: PWSJCBQLHHENIG-UHFFFAOYSA-N
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Description

6-Mercaptonicotinamide is a sulfur-containing derivative of nicotinamide, which is a form of vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Mercaptonicotinamide can be synthesized through the reaction of 6-chloronicotinamide with thiourea, followed by hydrolysis. The reaction typically involves heating the reactants in an aqueous or alcoholic medium, often under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure safety, efficiency, and cost-effectiveness. The use of continuous flow reactors and optimization of reaction conditions are common strategies in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Mercaptonicotinamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert it back to its thiol form.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the thiol group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Disulfides.

    Reduction: Thiol derivatives.

    Substitution: Various substituted nicotinamide derivatives.

Scientific Research Applications

6-Mercaptonicotinamide has been explored for its potential in several scientific research areas:

Mechanism of Action

6-Mercaptonicotinamide exerts its effects primarily through its thiol group, which can form disulfide bonds with cysteine residues in proteins. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways . Additionally, its ability to open cell tight junctions enhances its potential for drug delivery applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercaptonicotinamide
  • 6-Mercaptoisonicotinamide
  • Thiolated Hyaluronic Acid

Uniqueness

6-Mercaptonicotinamide is unique due to its specific positioning of the thiol group on the nicotinamide ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits higher mucoadhesive properties and pH-independent reactivity, making it particularly useful in drug delivery systems .

Biological Activity

6-Mercaptonicotinamide (6-MNA) is a compound of significant interest in the fields of pharmacology and drug delivery due to its unique biological properties. This article explores its biological activity, focusing on its mechanisms, applications, and findings from various studies.

Chemical Structure and Properties

This compound is a thiol derivative of nicotinamide, characterized by the presence of a mercapto group. Its chemical formula is C6H6N2OSC_6H_6N_2OS, and it has been identified for its potential applications in drug delivery systems, particularly in enhancing the bioavailability of therapeutic agents.

1. Mucoadhesion Enhancement:
One of the primary biological activities of 6-MNA is its ability to enhance mucoadhesion. Studies have shown that thiolated polymers, including those modified with 6-MNA, exhibit improved adhesion to mucosal surfaces. This property is crucial for sustained drug release and absorption in mucosal tissues, such as the gastrointestinal tract .

2. Drug Delivery Applications:
6-MNA has been utilized to modify drug delivery systems, particularly liposomes and nanoparticles. For instance, liposomes coated with 6-MNA demonstrated enhanced permeation through intestinal mucus layers, significantly improving the oral bioavailability of encapsulated drugs like salmon calcitonin .

Case Studies

1. Oral Bioavailability Studies:
Research indicates that formulations incorporating 6-MNA can significantly improve the oral absorption of poorly soluble drugs. In one study, matrix tablets containing 6-MNA were evaluated using rat intestinal mucosa, showing increased uptake compared to unmodified controls .

2. Nanoparticle Formulation:
A study focused on chitosan-6-mercaptonicotinic acid nanoparticles highlighted their potential for oral peptide drug delivery. The nanoparticles demonstrated enhanced stability and bioavailability due to the mucoadhesive properties imparted by 6-MNA .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study Formulation Target Results Reference
Study ALiposomes coated with 6-MNASalmon calcitonin3.8-fold increase in uptake vs control
Study BChitosan nanoparticlesPeptide drugsEnhanced mucoadhesion and stability
Study CMatrix tablets with 6-MNARat intestinal mucosaIncreased absorption efficiency

Properties

CAS No.

7151-89-5

Molecular Formula

C6H6N2OS

Molecular Weight

154.19 g/mol

IUPAC Name

6-sulfanylidene-1H-pyridine-3-carboxamide

InChI

InChI=1S/C6H6N2OS/c7-6(9)4-1-2-5(10)8-3-4/h1-3H,(H2,7,9)(H,8,10)

InChI Key

PWSJCBQLHHENIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=S)NC=C1C(=O)N

Origin of Product

United States

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